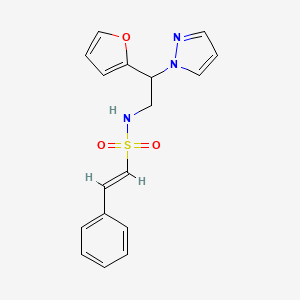
(E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a furan ring, a pyrazole moiety, and a sulfonamide group. Its molecular formula is C18H20N4O3S, and it has a molecular weight of 368.44 g/mol. The structural diversity of this compound suggests multiple potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds containing furan and pyrazole rings exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have been shown to possess antifungal and antibacterial properties against various strains, including Candida albicans and Staphylococcus aureus .
The mechanism of action often involves the inhibition of key enzymes or disruption of cell membrane integrity in microbial cells. The presence of the sulfonamide group may enhance these effects by facilitating interactions with specific enzyme targets.
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of similar compounds. For example, pyrazole derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The sulfonamide component may contribute to this activity by modulating nitric oxide synthase (NOS) pathways.
Antitumor Activity
The compound's structural characteristics suggest potential antitumor activity. In vitro studies have demonstrated that related pyrazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . For instance, certain analogs have shown selective cytotoxicity against prostate cancer cell lines with IC50 values in the low micromolar range.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of furan and pyrazole derivatives under acidic conditions, followed by sulfonation . Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
| Activity | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15.0 | Significant inhibition observed |
| Antifungal | Candida albicans | 10.5 | Comparable efficacy to standard antifungals |
| Cytotoxicity | MCF-7 (Breast Cancer) | 5.0 | Induces apoptosis in cancer cells |
| Anti-inflammatory | RAW 264.7 (Macrophages) | 20.0 | Reduces TNF-alpha production |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those associated with inflammation and microbial growth.
- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Membrane Disruption : The amphiphilic nature of the compound suggests potential for disrupting microbial membranes, leading to cell lysis.
属性
IUPAC Name |
(E)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-24(22,13-9-15-6-2-1-3-7-15)19-14-16(17-8-4-12-23-17)20-11-5-10-18-20/h1-13,16,19H,14H2/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOLQYAVDJWJFE-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














